5,5'-Dimethyldipyrromethane

Overview

Description

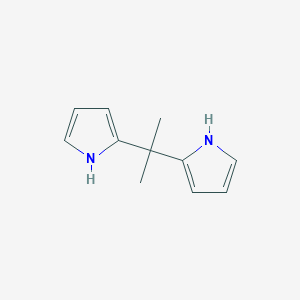

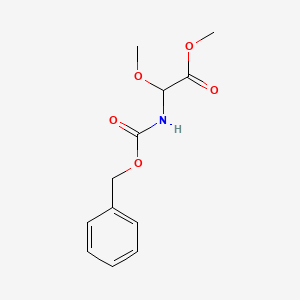

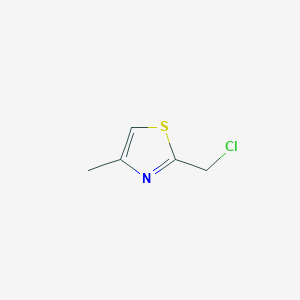

5,5’-Dimethyldipyrromethane is a chemical compound with the molecular formula C11H14N2 . It is also known by other names such as 2,2’- (2,2-Propanediyl)bis (1H-pyrrole) and dipyrrolylpropane .

Synthesis Analysis

The synthesis of 5,5’-Dimethyldipyrromethane involves the use of acetone and pyrrole . The reaction is stirred at 25 °C for 30 minutes, and the reaction solution changes from colorless turbidity to a milky white turbidity solution .

Molecular Structure Analysis

The molecular structure of 5,5’-Dimethyldipyrromethane is represented by the formula C11H14N2 . It has an average mass of 174.242 Da and a monoisotopic mass of 174.115692 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5’-Dimethyldipyrromethane include a molecular weight of 174.24 and a molecular formula of C11H14N2 .

Scientific Research Applications

Synthesis and Material Development

5,5'-Dimethyldipyrromethane plays a significant role in the synthesis of various complex organic compounds. Bernátková et al. (2004) highlighted its use in creating functional porphomonomethenes and porphodimethenes, which are crucial in the formation of chiral calix[4]phyrin dimers. These compounds have applications in enantiorecognition, a process critical in the development of pharmaceuticals and catalysts (Bernátková et al., 2004).

Metal Complex Formation

Ames et al. (2008) described the design of neutral metallomesogens from 5,5'-Dimethyldipyrromethane, which form complexes with metals like Zn(II) and Pd(II). These complexes are crucial in developing materials with unique properties, such as smectic mesophases in liquid crystals (Ames et al., 2008).

Crystal Engineering

Yin et al. (2009) utilized 5,5'-bisdiazo-dipyrromethane, a derivative of 5,5'-Dimethyldipyrromethane, in crystal engineering. The study focused on forming interlocked dimers and analyzing their supramolecular motifs, which is fundamental in the development of molecular electronics and sensor technology (Yin et al., 2009).

Chemosensors and Environmental Monitoring

Kaur et al. (2009) demonstrated the application of 5,5'-Dimethyldipyrromethane in developing chemosensors. Their research showed its effectiveness in detecting copper ions and cyanide in water, indicating its potential in environmental monitoring and safety (Kaur et al., 2009).

Analytical Chemistry

5,5'-Dimethyldipyrromethane is also used in analytical chemistry. For example, Bodini et al. (1990) explored its role in the spectrophotometric determination of selenium(IV), showcasing its utility in trace analysis and environmental testing (Bodini et al., 1990).

Safety and Hazards

5,5’-Dimethyldipyrromethane can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be a dipyrrole building block for porphyrin synthesis . Porphyrins are essential for life as they are involved in numerous biological processes, such as oxygen transport and photosynthesis.

Biochemical Pathways

5,5’-Dimethyldipyrromethane is involved in the synthesis of porphyrins, which are cyclic compounds that play crucial roles in various biochemical pathways. For instance, heme, a type of porphyrin, is a component of hemoglobin, which is responsible for oxygen transport in the blood. Another type of porphyrin, chlorophyll, is essential for photosynthesis in plants .

Result of Action

The molecular and cellular effects of 5,5’-Dimethyldipyrromethane’s action are likely related to its role in porphyrin synthesis. By contributing to the production of heme and chlorophyll, it indirectly influences oxygen transport in animals and photosynthesis in plants .

properties

IUPAC Name |

2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATXIKIAELSWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CN1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462934 | |

| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Dimethyldipyrromethane | |

CAS RN |

99840-54-7 | |

| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)

![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)